molecular formula C24H21ClN2O3S B2617083 2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(4-methylphenyl)acetamide CAS No. 891092-75-4

2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(4-methylphenyl)acetamide

Cat. No.: B2617083
CAS No.: 891092-75-4
M. Wt: 452.95
InChI Key: SVMZHMKYAWDMNZ-UHFFFAOYSA-N
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Description

2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(4-methylphenyl)acetamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an indole ring substituted with a 2-chlorophenyl group and a methanesulfonyl group, as well as an acetamide moiety linked to a 4-methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(4-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and a boron reagent, and it is known for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the preparation of intermediate compounds, followed by their sequential reactions to form the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired product with high yield and purity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols.

Scientific Research Applications

2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(4-methylphenyl)acetamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and sulfonyl-containing compounds, such as:

Uniqueness

2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(4-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[3-[(2-chlorophenyl)methylsulfonyl]indol-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O3S/c1-17-10-12-19(13-11-17)26-24(28)15-27-14-23(20-7-3-5-9-22(20)27)31(29,30)16-18-6-2-4-8-21(18)25/h2-14H,15-16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMZHMKYAWDMNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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